Dilithium phthalocyanine

Catalog No.
S1892244
CAS No.
25510-41-2
M.F
C32H18LiN8
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilithium phthalocyanine

CAS Number

25510-41-2

Product Name

Dilithium phthalocyanine

IUPAC Name

dilithium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C32H18LiN8

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C32H18N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);

InChI Key

CNULBOCCFMPDKX-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3

Canonical SMILES

[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94

Dilithium phthalocyanine (CAS 25510-41-2) is a highly reactive, alkali-metal coordinated macrocycle distinguished by its labile lithium-nitrogen bonds and exceptional solubility in common organic solvents. Unlike transition-metal phthalocyanines, which are highly stable and primarily used as terminal pigments, dilithium phthalocyanine serves as a critical synthetic intermediate and functional additive. In procurement and material selection, it is prioritized for its ability to undergo rapid transmetallation under mild conditions, enabling the synthesis of exotic rare-earth and heavy-metal phthalocyanines without the harsh, high-temperature condensation routes required when starting from phthalonitrile. Furthermore, its inherent lithium-ion mobility has established it as a valuable solid-state electrolyte additive and interfacial layer in advanced energy storage systems, bridging the gap between coordination chemistry and electrochemical engineering [1].

Substituting dilithium phthalocyanine with more common in-class alternatives, such as metal-free phthalocyanine (H2Pc) or copper phthalocyanine (CuPc), fundamentally compromises processability and synthetic utility. CuPc and H2Pc are notoriously insoluble in conventional low-boiling organic solvents (<100°C), forcing manufacturers to rely on energy-intensive vacuum sublimation or highly corrosive concentrated sulfuric acid treatments for thin-film deposition or purification[1]. Furthermore, the transition-metal-nitrogen bonds in CuPc are kinetically inert, rendering it entirely ineffective as a transmetallation precursor. Attempting to bypass dilithium phthalocyanine by synthesizing exotic metallophthalocyanines directly from phthalonitrile requires extreme temperatures and strong bases, which invariably generate complex, difficult-to-separate oligomeric byproducts [2]. Consequently, for solution-phase processing or the synthesis of specialized metal macrocycles, dilithium phthalocyanine cannot be replaced by generic phthalocyanine pigments.

Precursor Suitability: Elimination of Oligomeric Byproducts in Transmetallation

When synthesizing complex rare-earth bisphthalocyanines, the choice of precursor dictates the downstream purification burden. Utilizing dilithium phthalocyanine (Li2Pc) via double decomposition restricts the reaction byproducts strictly to metal-free phthalocyanine (H2Pc), which is easily managed. In contrast, direct synthesis from phthalonitrile (PN) generates a complex mixture of unreacted precursors and intractable PN oligomers that severely complicate chromatographic isolation [1].

Evidence DimensionByproduct profile and purification complexity
Target Compound DataLi2Pc precursor yields only H2Pc as a byproduct, enabling straightforward purification.
Comparator Or BaselinePhthalonitrile (PN) precursor generates complex PN oligomers requiring extensive column chromatography.
Quantified DifferenceComplete elimination of oligomeric side-reactions when using the Li2Pc transmetallation route.
ConditionsSolvothermal synthesis of rare-earth bisphthalocyanines using acetylacetonates.

Procuring Li2Pc as a starting material drastically reduces downstream purification costs and improves batch-to-batch reproducibility in specialty chemical manufacturing.

Processability: Superior Solubility in Low-Boiling Solvents

A major bottleneck in phthalocyanine integration is the extreme insolubility of the macrocyclic core. Dilithium phthalocyanine overcomes this by exhibiting high solubility in conventional, low-boiling oxygen-donor solvents such as acetone and ethanol. Conversely, standard metal-free (H2Pc) and copper phthalocyanines (CuPc) are practically insoluble in these media, necessitating vacuum sublimation for film fabrication[1]. This solubility allows Li2Pc solutions to be cast onto aqueous surfaces, where controlled hydrolysis yields highly pure, insoluble H2Pc thin films directly on the substrate.

Evidence DimensionSolubility in low-boiling organic solvents (<100°C)
Target Compound DataHighly soluble in acetone, ethanol, and other oxygen-donor solvents.
Comparator Or BaselineCuPc and H2Pc are practically insoluble in conventional low-boiling solvents.
Quantified DifferenceEnables direct liquid-phase processing and Langmuir-Blodgett-style film casting, bypassing vacuum deposition.
ConditionsAmbient temperature dissolution in mutually miscible solvent mixtures (e.g., acetone/toluene).

Allows manufacturers to utilize scalable, low-cost liquid-phase coating techniques rather than expensive vacuum sublimation equipment.

Electrochemical Utility: Interfacial Resistance Reduction in Solid-State Batteries

In all-solid-state lithium batteries, high interfacial resistance between the solid electrolyte and cathode severely limits performance. Integrating dilithium phthalocyanine as an interfacial layer introduces mobile Li+ ions directly within the macrocyclic structure, acting as an ion-transport bridge. Testing in Li|LLZTO|LFP cells demonstrated that an Li2Pc-modified interlayer significantly reduces solid-solid interfacial resistance and prevents the decomposition of ionic liquids during cycling, maintaining a stable initial discharge capacity of 68 mAh/g at 5 mA/g[1]. Non-lithiated analogs like CuPc cannot provide this active lithium-ion mobility.

Evidence DimensionInterfacial ion transport and SEI stability
Target Compound DataLi2Pc provides mobile Li+ ions, stabilizing the interface and preventing electrolyte decomposition.
Comparator Or BaselineUnmodified interfaces or non-lithiated macrocycles suffer from high resistance and rapid capacity fade.
Quantified DifferenceMaintains stable capacity (68 mAh/g) and actively repairs the solid electrolyte interface (SEI) via controlled LiF formation.
ConditionsAll-solid-state Li|LLZTO|LFP cell cycling at 5 mA/g.

Justifies the procurement of Li2Pc as a functional additive for next-generation solid-state batteries where interfacial impedance is the primary failure mode.

Precursor for Exotic Metallophthalocyanine Synthesis

Due to its highly labile lithium-nitrogen bonds, dilithium phthalocyanine is the preferred starting material for synthesizing rare-earth, actinide, and heavy-metal bisphthalocyanines via double decomposition (transmetallation). This route avoids the extreme temperatures and oligomeric byproducts associated with direct phthalonitrile condensation, making it ideal for high-purity coordination chemistry workflows [1].

Solution-Processed Organic Thin Films

Leveraging its unique solubility in low-boiling oxygen-donor solvents (e.g., acetone, ethanol), dilithium phthalocyanine is utilized in liquid-phase casting techniques. By applying the solution to an aqueous or controlled interface, the compound undergoes rapid hydrolysis to deposit a highly pure, uniform layer of insoluble metal-free phthalocyanine, entirely bypassing the need for expensive vacuum sublimation equipment[2].

Interfacial Additive for Solid-State Lithium Batteries

In advanced energy storage, dilithium phthalocyanine is deployed as a single-ion conducting interfacial layer between garnet-type solid electrolytes (like LLZTO) and cathodes. The inherent mobility of the lithium ions within the macrocycle bridges the solid-solid interface, drastically reducing interfacial resistance and stabilizing the solid electrolyte interface (SEI) against degradation during cycling [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

521.18144604 g/mol

Monoisotopic Mass

521.18144604 g/mol

Heavy Atom Count

41

Other CAS

25510-41-2

General Manufacturing Information

29H,31H-Phthalocyanine, lithium salt (1:2): INACTIVE

Dates

Last modified: 04-15-2024

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